Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Overview
Description
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3. It is known for its unique structure, which includes a pyridine ring substituted with cyano, methyl, and ester groups.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human uridine phosphorylase-1 (hup1) , which plays a crucial role in controlling uridine cell concentration .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound is likely to affect the pyrimidine salvage pathway, given its potential inhibition of hUP1 . This pathway controls uridine cell concentration through the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate .
Pharmacokinetics
The compound’s information, including nmr, hplc, lc-ms, uplc, and more, can be found , which could provide insights into its pharmacokinetic properties.
Result of Action
Similar compounds have shown potential as neuroprotective and anti-neuroinflammatory agents .
Action Environment
The reaction of similar compounds proceeds under mild conditions (ethanol, 40°C) in the presence of triethylamine . This suggests that environmental factors such as temperature and the presence of certain chemicals can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a potent inhibitor of the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme controls the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Cellular Effects
In the human hepatocellular carcinoma cell line (HepG2), this compound has been shown to reduce cell proliferation primarily through cell cycle arrest and senescence . It increases the levels of intracellular Urd and maintains reduced cell proliferation during chronic treatment .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it increases the intracellular concentration of Urd, which can influence various cellular processes .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyanoacetohydrazide with ethyl acetoacetate under basic conditions. The reaction typically proceeds through a cyclization process, forming the desired pyridine ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazide: A precursor in the synthesis of heterocyclic compounds, known for its versatility in forming different ring systems.
Indole Derivatives: These compounds share a similar heterocyclic structure and are widely studied for their biological activities.
Uniqueness
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-cyano-4-methyl-6-oxo-1H-pyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-6(2)7(5-11)9(13)12-8/h4H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAULGKDQYDQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=O)N1)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298310 | |
Record name | NSC122408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58610-61-0 | |
Record name | NSC122408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC122408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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